molecular formula C22H17N5O4S B11545885 3-hydroxy-N'-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]naphthalene-2-carbohydrazide

3-hydroxy-N'-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]naphthalene-2-carbohydrazide

Cat. No.: B11545885
M. Wt: 447.5 g/mol
InChI Key: VKHHAILVLOWOQI-ZMOGYAJESA-N
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Description

3-hydroxy-N’-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]naphthalene-2-carbohydrazide is a complex organic compound that features a naphthalene core substituted with a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N’-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]naphthalene-2-carbohydrazide typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and an aldehyde derivative of 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde. The reaction is often carried out in the presence of a catalyst under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N’-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]naphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The imidazole ring can participate in reduction reactions.

    Substitution: The sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the sulfanyl group could introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]naphthalene-2-carbohydrazide is not well-studied. its molecular structure suggests that it could interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The imidazole ring, in particular, is known to interact with metal ions and could play a role in the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole, share some structural similarities.

    Naphthalene Derivatives: Compounds like naphthalene-2-carboxylic acid and its derivatives have a similar naphthalene core.

Uniqueness

What sets 3-hydroxy-N’-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]naphthalene-2-carbohydrazide apart is the combination of functional groups in its structure. The presence of both an imidazole ring and a naphthalene core, along with the nitro and sulfanyl groups, provides a unique set of chemical properties and potential reactivity that is not commonly found in other compounds.

Properties

Molecular Formula

C22H17N5O4S

Molecular Weight

447.5 g/mol

IUPAC Name

3-hydroxy-N-[(E)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C22H17N5O4S/c1-26-9-8-23-22(26)32-20-7-6-14(10-18(20)27(30)31)13-24-25-21(29)17-11-15-4-2-3-5-16(15)12-19(17)28/h2-13,28H,1H3,(H,25,29)/b24-13+

InChI Key

VKHHAILVLOWOQI-ZMOGYAJESA-N

Isomeric SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O)[N+](=O)[O-]

Canonical SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O)[N+](=O)[O-]

Origin of Product

United States

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